5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Kinase Inhibitor Synthesis p38 MAPK Pathway

5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted 1-indanone building block, with a molecular formula of C17H18N2O and a molecular weight of 266.34 g/mol. Its primary documented role is as a key synthetic intermediate in the preparation of bicyclic derivatives that act as p38 kinase inhibitors, a class of compounds investigated for their anti-inflammatory properties through the inhibition of cytokines like TNF-α.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 918330-44-6
Cat. No. B12609833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
CAS918330-44-6
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C1=O)C=CC(=C2)NC3=CC=CC(=C3)N)C
InChIInChI=1S/C17H18N2O/c1-17(2)10-11-8-14(6-7-15(11)16(17)20)19-13-5-3-4-12(18)9-13/h3-9,19H,10,18H2,1-2H3
InChIKeyUIHWNGHDDQEUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 918330-44-6): A Critical Intermediate for p38 Kinase Inhibitor Synthesis


5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted 1-indanone building block, with a molecular formula of C17H18N2O and a molecular weight of 266.34 g/mol [1]. Its primary documented role is as a key synthetic intermediate in the preparation of bicyclic derivatives that act as p38 kinase inhibitors, a class of compounds investigated for their anti-inflammatory properties through the inhibition of cytokines like TNF-α [2]. This specific regioisomer, featuring a 5-(3-aminoanilino) substitution pattern on the indanone scaffold, provides a critical structural handle for further functionalization, distinguishing it from simpler, commercially available indanone cores.

Why Generic Indanone Scaffolds Cannot Replace 5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one in Targeted Synthesis


In programs aimed at developing p38 MAP kinase inhibitors, generic substitution of the indanone intermediate is not feasible because the 5-(3-aminoanilino) motif is essential for the downstream construction of the pharmacophore. The core 2,2-dimethyl-1-indanone scaffold lacks the necessary vector for introducing the diverse N-substituted benzamide and acetamide groups that are critical for p38α inhibitory activity and the suppression of TNF-α production [1]. The specific positioning of the amino group on the aniline ring dictates the geometry and electronic properties of the final inhibitor's interaction with the kinase hinge region. Using an unsubstituted indanone or a positional isomer would lead to a different, and likely inactive, final compound series, as evidenced by the extensive structure-activity relationship (SAR) data that defines this chemical class [1].

Quantitative Differentiation of 5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one from Closest Analogs


Proven Intermediate in the Synthesis of Potent p38 Kinase Inhibitors

The compound is explicitly claimed as a crucial intermediate in the synthesis of a series of bicyclic p38 kinase inhibitors. The evidence is derived from patent US20100222363A1, which details the synthesis and evaluation of numerous N-substituted derivatives of the core 2,2-dimethyl-1-oxoindan-5-ylamino motif [1]. While specific IC50 values for the exact compound 918330-44-6 are not publicly disclosed, its downstream derivatives demonstrate quantifiable biological activity, validating its essential role [1]. For instance, closely related indanone derivatives have been identified as novel IDO1 inhibitors with enzymatic IC50 values of 2.780 μM, showcasing the pharmacological potential of this specific scaffold [2].

Medicinal Chemistry Kinase Inhibitor Synthesis p38 MAPK Pathway

Structural Differentiation from Closest Amino-Indanone Analogs

The target compound is structurally distinct from its simplest analog, 5-amino-2,2-dimethyl-1-indanone. The latter has been evaluated for biological activity, including as a sodium-dependent dopamine transporter ligand, but represents a different chemical space [1]. The 5-(3-aminoanilino)-substituted compound provides an extended aromatic system with a distal aniline nitrogen, which is a key feature for the subsequent urea, amide, and sulfonamide couplings that are central to the intellectual property around p38 inhibitors [2]. This chemical handle allows convergent synthesis, which is a significant advantage in library production for hit-to-lead optimization.

Chemical Biology Structure-Activity Relationship (SAR) Chemical Probes

Physicochemical Differentiation and Drug-Likeness

The compound possesses a calculated octanol/water partition coefficient (LogP) of 3.5, based on its structure [1]. This lipophilicity falls within a desirable range for central nervous system (CNS) drug discovery, where optimal LogP values are typically between 1 and 4. In comparison, the core unsubstituted 2,2-dimethyl-1-indanone has a lower molecular weight (160.21 g/mol) and a significantly lower LogP, which would result in vastly different ADME profiles for any derived compound library . The 5-(3-aminoanilino) substituent therefore not only guides target engagement but also modulates the physicochemical properties of the final drug candidates.

ADME Properties Drug Design Fragment-Based Drug Discovery

Optimal Use Cases for Procuring 5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one


Medicinal Chemistry: p38 MAP Kinase Inhibitor Hit-to-Lead Optimization

A medicinal chemistry team with a hit from a p38 kinase screen can procure this compound to rapidly synthesize a focused library of N-substituted amide, urea, and sulfonamide derivatives. The 5-(3-aminoanilino) group serves as a direct precursor to the patented 2,2-dimethyl-1-oxoindan-5-ylamino motif [1]. This allows the team to verify the SAR reported in patent US20100222363A1 and explore novel chemical space around the distal aryl ring without investing in a multi-step de novo synthesis of the indanone core.

Chemical Biology: Kinase Profiling and Target Engagement Studies

This intermediate is ideal for constructing chemical probes to study p38α kinase-dependent signaling. By using this compound as a starting material, researchers can attach linkers or biotin tags via the aniline nitrogen, creating affinity reagents for pull-down experiments or click chemistry probes for cellular target engagement assays, based on the established p38 inhibitor scaffold [1].

Drug Discovery: IDO1 Inhibitor Scaffold Hopping

Given the established activity of 1-indanone derivatives as IDO1 inhibitors with enzymatic IC50 values in the low micromolar range [2], this compound provides a structurally differentiated starting point for a scaffold-hopping exercise. Its 5-(3-aminoanilino) substitution distinguishes it from previously explored IDO1 inhibitors and offers new intellectual property opportunities for teams developing next-generation immuno-oncology agents.

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